molecular formula C15H20BrNO B8344983 5-Bromo-2-octyloxybenzonitrile

5-Bromo-2-octyloxybenzonitrile

Cat. No.: B8344983
M. Wt: 310.23 g/mol
InChI Key: HYOOWJSLZJKNRO-UHFFFAOYSA-N
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Description

5-Bromo-2-octyloxybenzonitrile (CAS: 121554-16-3) is a brominated benzonitrile derivative with the molecular formula C₁₅H₂₀BrNO and a molecular weight of 310.234 g/mol . Its structure features a bromine atom at the 5-position and a long octyloxy chain (-O-C₈H₁₇) at the 2-position of the benzonitrile backbone. This compound is primarily utilized as a synthetic intermediate, with literature highlighting high-yield synthetic routes (97–99% yields), though specific reaction conditions remain undisclosed .

Properties

Molecular Formula

C15H20BrNO

Molecular Weight

310.23 g/mol

IUPAC Name

5-bromo-2-octoxybenzonitrile

InChI

InChI=1S/C15H20BrNO/c1-2-3-4-5-6-7-10-18-15-9-8-14(16)11-13(15)12-17/h8-9,11H,2-7,10H2,1H3

InChI Key

HYOOWJSLZJKNRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 5-Bromo-2-octyloxybenzonitrile and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound -Br (5), -O-C₈H₁₇ (2) C₁₅H₂₀BrNO 310.234 Long alkoxy chain; high lipophilicity
5-Bromo-2-hydroxybenzonitrile -Br (5), -OH (2) C₇H₄BrNO 198.017 Hydrogen-bonding capability (O-H⋯N)
5-Bromo-2-methylbenzonitrile -Br (5), -CH₃ (2) C₈H₆BrNO 212.05 Electron-donating methyl group
5-Bromo-2-iodobenzonitrile -Br (5), -I (2) C₇H₃BrIN 310.92 Heavy halogen; enhanced reactivity
5-Bromo-2-methoxybenzonitrile -Br (5), -OCH₃ (2) C₈H₆BrNO 228.05 Short alkoxy chain; moderate polarity
5-Bromo-2-ethoxybenzoic acid methyl ester -Br (5), -OCH₂CH₃ (2) C₁₁H₁₂BrNO₃ 286.13 Ester functionality; increased steric bulk

Physical and Chemical Properties

  • Lipophilicity: The octyloxy chain in this compound drastically increases hydrophobicity compared to shorter alkoxy (methoxy, ethoxy) or polar (-OH) substituents. This property makes it less soluble in aqueous media but ideal for non-polar applications .
  • Hydrogen Bonding: 5-Bromo-2-hydroxybenzonitrile forms strong intermolecular O-H⋯N hydrogen bonds (O⋯N: ~2.8 Å), leading to planar molecular arrangements in crystalline states . In contrast, the octyloxy derivative lacks hydrogen-bonding donors, resulting in less ordered solid-state structures.
  • Reactivity : The iodine substituent in 5-Bromo-2-iodobenzonitrile enhances susceptibility to nucleophilic substitution compared to bromine or methyl groups, enabling diverse functionalization pathways .

Key Research Findings

  • Crystallography: 5-Bromo-2-hydroxybenzonitrile crystallizes in infinite one-dimensional chains via O-H⋯N interactions, whereas analogs with non-polar substituents (e.g., methyl, octyloxy) exhibit less directional packing .
  • Synthetic Yields : this compound achieves near-quantitative yields (97–99%) in optimized routes, though its synthesis is less documented compared to the hydroxy analog, which is prepared via bromination, cobalt catalysis, or photochemical methods .

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